Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has an average mass of 225.632 Da and a monoisotopic mass of 225.030502 Da .
Synthesis Analysis
The synthesis of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has been described in various scientific literature . The compound can be synthesized from both a preformed pyrazole or pyridine . For example, one method involves the treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The chemical reactions involving Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate are complex and can vary depending on the conditions and reactants used . For instance, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .Physical And Chemical Properties Analysis
Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 361.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.7±26.5 °C .Scientific Research Applications
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Biomedical Applications
- Field : Biomedical Research
- Application : 1H-pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
- Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date .
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TRK Inhibitors
- Field : Cancer Research
- Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
- Methods : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
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Synthesis Methods
- Field : Organic Chemistry
- Application : Various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been developed .
- Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of each method are considered .
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Pharmaceutical Compounds
- Field : Pharmaceutical Research
- Application : The pyrazolopyrimidine moiety, which includes pyrazolo[3,4-b]pyridines, is a common heterocycle nucleus used in the design of many pharmaceutical compounds .
- Methods : These compounds are often synthesized for their potential medicinal applications .
- Results : These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
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Treatment of Pulmonary Hypertension
- Field : Medical Research
- Application : Pyrazolo[3,4-b]pyridines have been used in the treatment of pulmonary hypertension . A notable example is the drug Riociguat .
- Methods : Riociguat stimulates soluble guanylate cyclase, which is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Results : Riociguat has been approved for medical use and has shown effectiveness in treating these conditions .
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Antibacterial, Antiviral, Antifungal, and Antitumor Activity
- Field : Pharmaceutical Research
- Application : Pyrazolopyridines, including pyrazolo[3,4-b]pyridines, have been evaluated for their antibacterial, antiviral, antifungal, and antitumor activity .
- Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
- Results : These compounds have shown potential in these areas, although specific results may vary depending on the specific compound and condition .
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Inhibitors of CCL2-induced Chemotaxis
- Field : Immunology
- Application : Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
- Methods : These compounds are synthesized and then tested for their ability to inhibit chemotaxis .
- Results : Specific results may vary depending on the specific compound and condition .
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Antiviral Activity
- Field : Virology
- Application : Pyrazolopyridines, including pyrazolo[3,4-b]pyridines, have been evaluated for their antiviral activity .
- Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
- Results : These compounds have shown potential in this area, although specific results may vary depending on the specific compound and condition .
Safety And Hazards
Future Directions
The future directions for research on Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications . Given its cytotoxic activity against certain cancer cells, it may also be of interest to investigate its potential as an anti-cancer agent .
properties
IUPAC Name |
ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDSBGJZZFOSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=NNC2=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601892 |
Source
|
Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate | |
CAS RN |
100478-04-4 |
Source
|
Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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